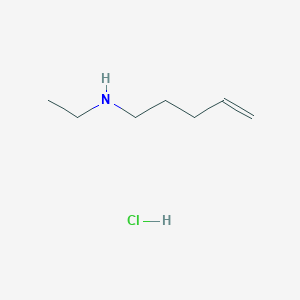

N-Ethylpent-4-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethylpent-4-en-1-amine hydrochloride” is a chemical compound that has generated significant interest in the scientific community due to its unique physical and chemical properties. It has the molecular formula C7H16ClN and a molecular weight of 149.66 .

Molecular Structure Analysis

The InChI code for “N-Ethylpent-4-en-1-amine hydrochloride” is 1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“N-Ethylpent-4-en-1-amine hydrochloride” is a powder with a molecular weight of 149.66 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Amides

Amides are extremely important in biological systems and in the pharmaceutical industry. It is estimated that amide preparation is the most common chemical reaction employed in the pharmaceutical industry . N-Ethylpent-4-en-1-amine hydrochloride could potentially be used in the synthesis of new amides, especially under electrochemical conditions .

Development of New Pharmaceuticals

Given the ubiquitous presence of the amide motif in biological systems and in pharmaceuticals, N-Ethylpent-4-en-1-amine hydrochloride could be used in the development of new drugs . Approximately a quarter of all marketed drugs (and two-thirds of all drug candidates) contain at least one amide bond .

Ligand Design in Inorganic Chemistry

Amides have been exploited with associated anisotropy for their properties in chelation and ligand design. Consequently, the amide motif appears in a wealth of coordination complexes for various applications . N-Ethylpent-4-en-1-amine hydrochloride, with its unique structure, could potentially be used in this area.

Green Chemistry

The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides . N-Ethylpent-4-en-1-amine hydrochloride could potentially be used in these green and sustainable chemical processes.

Material Science

Given its unique physical and chemical properties, N-Ethylpent-4-en-1-amine hydrochloride could potentially find applications in material science .

Chemical Education

As a relatively new compound with unique properties, N-Ethylpent-4-en-1-amine hydrochloride could be used in chemical education to illustrate new synthetic methods, green chemistry principles, and the design of pharmaceuticals .

properties

IUPAC Name |

N-ethylpent-4-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-5-6-7-8-4-2;/h3,8H,1,4-7H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLGMWCDLZVXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpent-4-en-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)